2,2,2-Trifluoro-N-[2-(2-hydroxy-5-methoxyphenyl)ethyl]acetamide
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Overview
Description
2,2,2-Trifluoro-N-[2-(2-hydroxy-5-methoxyphenyl)ethyl]acetamide is a fluorinated organic compound with a unique structure that includes a trifluoromethyl group and a hydroxy-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-[2-(2-hydroxy-5-methoxyphenyl)ethyl]acetamide typically involves the reaction of 2,2,2-trifluoroacetamide with a suitable phenyl ethyl derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-N-[2-(2-hydroxy-5-methoxyphenyl)ethyl]acetamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome[4][4].
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
2,2,2-Trifluoro-N-[2-(2-hydroxy-5-methoxyphenyl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-[2-(2-hydroxy-5-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The hydroxy and methoxy groups may also contribute to the compound’s overall reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetamide: A simpler analog with similar trifluoromethyl functionality.
2,2,2-Trifluoro-N-methylacetamide: Another analog with a methyl group instead of the phenyl ethyl derivative.
2,2,2-Trifluoroethylamine: A related compound with an amine group instead of the acetamide functionality.
Uniqueness
2,2,2-Trifluoro-N-[2-(2-hydroxy-5-methoxyphenyl)ethyl]acetamide is unique due to the presence of both the trifluoromethyl group and the hydroxy-methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
106103-24-6 |
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Molecular Formula |
C11H12F3NO3 |
Molecular Weight |
263.21 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[2-(2-hydroxy-5-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C11H12F3NO3/c1-18-8-2-3-9(16)7(6-8)4-5-15-10(17)11(12,13)14/h2-3,6,16H,4-5H2,1H3,(H,15,17) |
InChI Key |
BHETUKSNCOJNEG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)CCNC(=O)C(F)(F)F |
Origin of Product |
United States |
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